N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit various biological activities and can interact with multiple targets .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been known to exhibit various biological activities, which could lead to a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced by reacting the thiazole intermediate with methylamine in the presence of a suitable catalyst.
Formation of the Thiazepane Ring: The thiazepane ring is formed by cyclization reactions involving the thiazole intermediate and appropriate reagents under controlled conditions.
Final Coupling Reaction: The final step involves coupling the thiazole-thiazepane intermediate with a carboxamide group using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: N-bromosuccinimide, chloroform, acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Investigated for its potential as a therapeutic agent in treating infections and cancer. Its unique structure allows it to interact with specific biological targets.
Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
Thiazole-4-carboxamide: Another thiazole derivative with potential anticancer activity.
Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of thiazole and thiazepane rings, which confer distinct biological activities. Its specific substitution pattern enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S2/c1-13-10(18)4-7-5-21-12(14-7)16-11(19)8-6-20-3-2-9(17)15-8/h5,8H,2-4,6H2,1H3,(H,13,18)(H,15,17)(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNPFENPCJTAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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